molecular formula C21H24N2O3 B268768 2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Katalognummer B268768
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: NYUISKNQPSFEPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DPA-714 and belongs to the family of benzamide derivatives.

Wirkmechanismus

DPA-714 binds to TSPO, which is upregulated in various pathological conditions such as neuroinflammation, cancer, and autoimmune diseases. The binding of DPA-714 to TSPO modulates the immune response and reduces the production of pro-inflammatory cytokines. DPA-714 has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DPA-714 has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines. DPA-714 has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, DPA-714 has been shown to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using DPA-714 in lab experiments is its high affinity and specificity for TSPO. DPA-714 has also been shown to have low toxicity and good pharmacokinetic properties. However, one of the limitations of using DPA-714 is its high cost, which may limit its use in large-scale experiments.

Zukünftige Richtungen

There are several future directions for the research on DPA-714. One of the future directions is the development of new TSPO ligands with improved affinity and specificity for TSPO. Another future direction is the investigation of the potential use of DPA-714 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the potential use of DPA-714 in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis should be further investigated.

Synthesemethoden

The synthesis of DPA-714 involves the reaction of 3,5-dimethylphenol with 4-(1-pyrrolidinylcarbonyl)phenylacetic acid in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI). The resulting product is then treated with N,N-dimethylformamide (DMF) to obtain DPA-714. The synthesis method of DPA-714 has been optimized to achieve a high yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

DPA-714 has been extensively studied for its potential applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, DPA-714 has been used as a ligand for imaging the translocator protein (TSPO) in the brain. TSPO is expressed in microglia and astrocytes, and its upregulation is associated with neuroinflammation. DPA-714 has also been investigated for its potential use in the diagnosis and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In oncology, DPA-714 has been studied for its potential use as a PET imaging agent for detecting and monitoring tumor growth. DPA-714 binds to TSPO, which is upregulated in cancer cells. DPA-714 has also been investigated for its potential use in the treatment of cancer by inducing apoptosis in cancer cells.
In immunology, DPA-714 has been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. DPA-714 has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines.

Eigenschaften

Produktname

2-(3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

Molekularformel

C21H24N2O3

Molekulargewicht

352.4 g/mol

IUPAC-Name

2-(3,5-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O3/c1-15-11-16(2)13-19(12-15)26-14-20(24)22-18-7-5-17(6-8-18)21(25)23-9-3-4-10-23/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H,22,24)

InChI-Schlüssel

NYUISKNQPSFEPY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C

Kanonische SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.